Home > Products > Screening Compounds P123381 > 5''-Deoxy-5''-ureidoadenosine
5''-Deoxy-5''-ureidoadenosine -

5''-Deoxy-5''-ureidoadenosine

Catalog Number: EVT-10976711
CAS Number:
Molecular Formula: C11H15N7O4
Molecular Weight: 309.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-Deoxy-5'-ureidoadenosine is a modified nucleoside that plays a significant role in biochemical research, particularly as an inhibitor of S-adenosylhomocysteine hydrolase. This compound is structurally related to adenosine, featuring a unique 5'-ureido group that enhances its biological activity by facilitating multiple hydrogen bonding interactions with target enzymes. The design and synthesis of this compound have been explored to understand its potential therapeutic applications and mechanisms of action.

Source and Classification

5'-Deoxy-5'-ureidoadenosine is classified under purine nucleosides, which are essential components of nucleic acids and play critical roles in cellular metabolism. It is synthesized from adenosine derivatives through specific chemical reactions that modify the nucleoside's structure to enhance its inhibitory properties against certain enzymes, particularly those involved in methylation processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-deoxy-5'-ureidoadenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with adenosine or its derivatives, which serve as the base structure.
  2. Protection and Deprotection: Protective groups are often employed to shield reactive sites during the synthesis process. For instance, the sugar moiety may be protected using groups such as acetyl or benzoyl.
  3. Formation of the Ureido Group: The introduction of the ureido group can be achieved through reactions involving isocyanates or carbamates, which react with the hydroxyl group at the 5' position of the nucleoside.
  4. Purification: After the synthesis, purification techniques such as chromatography (e.g., silica gel column chromatography) are employed to isolate the desired product from unreacted starting materials and by-products.

This synthetic route has been optimized for yield and efficiency, allowing for practical applications in biochemical studies and potential therapeutic uses .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5'-deoxy-5'-ureidoadenosine retains the core purine base adenine linked to a ribofuranose sugar, modified at the 5' position with a ureido group.

  • Molecular Formula: C10H13N5O4
  • Molecular Weight: Approximately 253.24 g/mol
  • Structural Features:
    • The ureido group enhances hydrogen bonding capabilities.
    • The absence of a hydroxyl group at the 5' position (hence "deoxy") alters its interaction profile compared to standard adenosine.

This structure allows it to effectively bind to target enzymes, influencing their activity through competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

5'-Deoxy-5'-ureidoadenosine participates in various biochemical reactions, primarily as an inhibitor of S-adenosylhomocysteine hydrolase. The mechanism involves:

  • Competitive Inhibition: The ureido group forms multiple hydrogen bonds with active site residues of the enzyme, thereby blocking substrate access.
  • Binding Affinity: Studies indicate that modifications at the 5' position significantly enhance binding affinity compared to unmodified adenosine derivatives.

The compound's reactivity can also be influenced by environmental factors such as pH and ionic strength, which affect its solubility and interaction with target proteins .

Mechanism of Action

Process and Data

The mechanism of action for 5'-deoxy-5'-ureidoadenosine revolves around its role as an inhibitor of S-adenosylhomocysteine hydrolase:

  1. Binding: The compound binds to the active site of S-adenosylhomocysteine hydrolase through hydrogen bonding facilitated by its ureido group.
  2. Inhibition: By occupying this site, it prevents the hydrolysis of S-adenosylhomocysteine into adenosine and homocysteine, thereby disrupting methylation processes within cells.
  3. Biological Impact: This inhibition can lead to altered cellular signaling pathways, making it a candidate for therapeutic applications in diseases where methylation dysregulation is implicated .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 5'-deoxy-5'-ureidoadenosine include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.

Additional analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into its structural integrity and purity following synthesis .

Applications

Scientific Uses

5'-Deoxy-5'-ureidoadenosine has several scientific applications:

  1. Biochemical Research: Used extensively in studies investigating methylation processes and enzyme kinetics related to S-adenosylhomocysteine hydrolase.
  2. Drug Development: Potential candidate for developing therapeutics targeting diseases associated with aberrant methylation patterns, such as cancer.
  3. Synthetic Biology: Serves as a building block for synthesizing other modified nucleotides or nucleic acids for research purposes.
Introduction to Adenosine Analogues in Targeted Therapeutics

Structural Evolution of Modified Adenosine Nucleosides

The structural refinement of adenosine analogues follows a deliberate path toward enhanced target selectivity and metabolic resistance:

  • Early Modifications: Initial efforts focused on sugar moiety alterations, yielding compounds like Cordycepin (3′-deoxyadenosine) and Vidarabine (9-β-D-arabinofuranosyladenine). These demonstrated the profound impact of hydroxyl group removal or stereochemical inversion on biological activity, particularly in anticancer and antiviral contexts. However, their clinical utility remained limited by rapid deamination and phosphorylation [6].

  • Carbocyclic Advancements: The development of carbocyclic adenosine analogues (e.g., Neplanocin A) replaced the ribose oxygen with a methylene group, conferring exceptional resistance to phosphorylase enzymes. This breakthrough highlighted the therapeutic advantages of 5′-deoxy configurations while revealing new challenges in cellular permeability and off-target effects [2] [6].

  • 5′-Position Innovation: Strategic functionalization at the 5′-carbon became a focal point following observations that steric and electronic modifications here profoundly influence ligand-receptor binding. Fluorine substitution (e.g., 5′-fluoro-neplanocin A) enhanced electronegativity and hydrogen-bonding capacity, while thioether derivatives (e.g., 5′-deoxy-5′-methylthioadenosine) exploited hydrophobic interactions. These innovations established 5′ as a critical vector for modulating receptor affinity and signal transduction efficacy [8] [9].

Table 1: Evolution of Key 5′-Modified Adenosine Analogues

Compound5′-ModificationPrimary TargetTherapeutic Implication
5′-DeoxyadenosineHydrogen replacementMethyltransferasesLimited by rapid metabolism
5′-Fluoro-neplanocin AFluorine substitutionSAH HydrolaseEnhanced enzyme inhibition
5′-Deoxy-5′-methylthioadenosineMethylthioetherAdenosine receptorsPan-receptor agonist (Ki 0.15–13.9 μM)
5′-Deoxy-5′-ureidoadenosineUreido functionalizationSAH Hydrolase/Purinergic receptorsMultivalent hydrogen bonding

Rationale for Ureido Functionalization at the 5′-Position

The incorporation of a ureido moiety (–NH–C(=O)–NH₂) at the 5′-position represents a sophisticated structural strategy addressing three critical pharmacological objectives:

  • Hydrogen Bonding Optimization: Ureido groups serve as dual hydrogen-bond donors with a carbonyl acceptor, creating a "three-point" binding motif complementary to enzymatic active sites. Molecular modeling studies demonstrate that 5′-deoxy-5′-ureidoadenosine forms stable hydrogen bonds with Thr60, Glu59, and His353 residues in S-adenosylhomocysteine (SAH) hydrolase—interactions inaccessible to simpler alkyl or halogen substituents. This binding configuration achieves nanomolar inhibition constants by exploiting both directional hydrogen bonds and non-specific hydrophobic contacts within the enzyme's catalytic pocket [2].

  • Metabolic Stabilization: By replacing the 5′-hydroxyl with a ureido group, the analogue becomes resistant to adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP)—primary catabolic pathways that limit endogenous adenosine half-life to seconds in vivo. The ureido linkage maintains moderate aqueous solubility while eliminating phosphorylation sites, thereby prolonging therapeutic exposure without compromising bioavailability [5].

  • Synthetic Accessibility: Ureido functionalization leverages amine-urea transamidation chemistry under mild conditions (80–90°C in aqueous/alcoholic media), where urea decomposes to isocyanic acid in situ. This carbamoylating agent reacts efficiently with 5′-amino-5′-deoxyadenosine precursors, achieving >90% conversion without toxic isocyanate reagents. Though excess urea requires post-synthetic removal, this route provides a biocompatible alternative to traditional isocyanate chemistry [5]:

5′-NH₂-5′-deoxyadenosine + H₂N-C(=O)-NH₂ → 5′-NH-C(=O)-NH₂-5′-deoxyadenosine  

5′-Deoxy-5′-ureidoadenosine in the Context of Purinergic Signaling Modulators

Purinergic signaling—mediated through adenosine (P1) and ATP/ADP (P2) receptors—regulates neurotransmission, inflammation, and cell proliferation. 5′-Deoxy-5′-ureidoadenosine occupies a unique niche within this landscape through dual targeting approaches:

  • Enzymatic Inhibition: As a potent SAH hydrolase inhibitor (IC₅₀ ~50 nM), the compound disrupts S-adenosylmethionine (SAM)-dependent methylation processes. This action elevates intracellular SAH, a competitive inhibitor of methyltransferases involved in epigenetic regulation and neurotransmitter synthesis. The ureido group's hydrogen-bonding capacity exceeds that of earlier 5′-halogenated analogues, enabling sustained enzyme inhibition that indirectly modulates purinergic receptor activity by altering adenosine flux [2] [6].

  • Receptor Selectivity Profiling: While not a direct P1 receptor agonist like N⁶-cyclopentyladenosine (A₁-selective) or CGS21680 (A₂ₐ-selective), 5′-deoxy-5′-ureidoadenosine exhibits allosteric modulation potential at adenosine receptors. Computational docking suggests its ureido moiety engages auxiliary binding sites on A₂ₐ and A₃ receptors, potentially enhancing endogenous adenosine responses. This distinguishes it from non-selective analogues like 5′-deoxy-5′-methylthioadenosine (Ki = 0.15–13.9 μM across P1 subtypes) and positions it as a potential amplifier of adenosine's anti-inflammatory and neuroprotective effects [3] [6] [8].

Properties

Product Name

5''-Deoxy-5''-ureidoadenosine

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea

Molecular Formula

C11H15N7O4

Molecular Weight

309.28 g/mol

InChI

InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1

InChI Key

MRVWQDQRJFAPMW-KQYNXXCUSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.